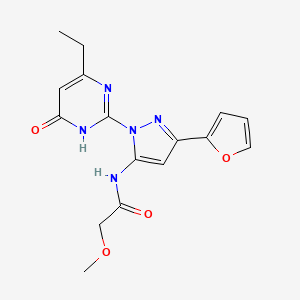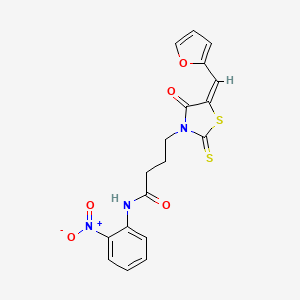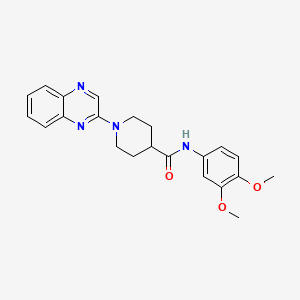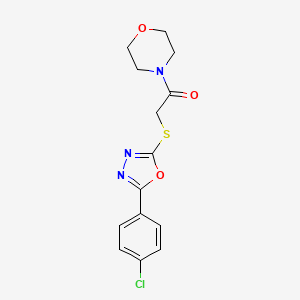![molecular formula C12H9Cl2N5 B2588414 N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-81-1](/img/structure/B2588414.png)
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a 3,4-dichlorophenyl group and a methyl group attached to the nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase .
Mode of Action
The specific mode of action of This compound It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have shown significant inhibitory activities against egfr tyrosine kinase .
Biochemical Pathways
The exact biochemical pathways affected by This compound Similar compounds have been reported to affect various cellular components negatively due to an increase in oxidative stress .
Pharmacokinetics
The ADME properties of This compound It’s worth noting that similar compounds have shown a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit excellent broad-spectrum cytotoxic activity in nci 5-log dose assays against the full 60-cell panel .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that similar compounds have been reported to show effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine are largely determined by its interactions with various biomolecules. Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit cytotoxicity against certain cell lines . It also increased the percentage of apoptotic cells in a time-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the carbanion – acting as a base – reacts with the hydrazonyl bromide to form a nitrilimine dipole, which adds to the enol tautomers of the active methylene compounds used to form the pyrazole product .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits cytotoxicity against certain cell lines .
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of hydrazonyl bromides with active methylene compounds. For example, hydrazonyl bromides can react with dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile to form the corresponding pyrazole derivatives . These pyrazole derivatives can then undergo cyclization reactions with formamide, formic acid, and triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include formamide, formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Major products formed from these reactions include pyrazolo[3,4-d]pyrimidine derivatives with different substituents.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(3,4-dichlorophenyl)-1-methylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits significant biological activities but has a different fused ring system.
N-(3,4-dichlorophenyl)-1-methylpyrazolo[4,3-d]pyrimidin-4-amine: Similar in structure but with variations in the substitution pattern, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against EGFR .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKIFKYZSHXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324219 | |
| Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869072-81-1 | |
| Record name | N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2588337.png)
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide](/img/structure/B2588338.png)


![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone](/img/structure/B2588345.png)

![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B2588348.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2588349.png)



